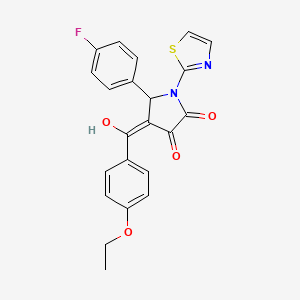

4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one

Description

The compound 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrrolidine-2,3-dione core, substituted with ethoxyphenyl, fluorophenyl, and thiazolyl groups, making it an interesting subject for chemical research and development.

Properties

IUPAC Name |

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O4S/c1-2-29-16-9-5-14(6-10-16)19(26)17-18(13-3-7-15(23)8-4-13)25(21(28)20(17)27)22-24-11-12-30-22/h3-12,18,26H,2H2,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQWJYGJIVJGNI-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the ethoxyphenyl, fluorophenyl, and thiazolyl substituents through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

The compound 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- (4E)-4-[(4-methoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

- (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

- (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-bromophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups, along with the thiazolyl moiety, differentiates it from other similar compounds and may result in unique reactivity and biological activity.

Biological Activity

The compound 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one is a member of the pyrrolone family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C25H29FN2O4

- Molecular Weight : 440.507 g/mol

- CAS Number : 615270-14-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that it exhibits:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro, suggesting a protective role against oxidative damage in cells.

- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Biological Activity Data

Case Studies

-

In Vivo Study on Inflammation :

A study conducted on a murine model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals. -

Neuroprotective Effects :

In a model of neurodegeneration induced by oxidative stress, the compound was found to enhance neuronal survival rates and improve behavioral outcomes. This suggests potential applications in neurodegenerative diseases such as Alzheimer's. -

Antimicrobial Efficacy :

A series of experiments evaluated the compound's effectiveness against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-1-(2-thiazolyl)-2H-pyrrol-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted aldehydes (e.g., 4-fluorobenzaldehyde) and precursors like hydroxy-pyrrol-2-ones. For example, base-assisted cyclization with aryl aldehydes under reflux conditions (e.g., ethanol or acetic acid) is common . Optimization involves adjusting reaction time (e.g., 3–24 hours), temperature (room temperature to reflux), and stoichiometry of substituents. Lower yields (e.g., 18–63%) are observed with sterically hindered or electron-deficient aryl aldehydes, suggesting the need for extended heating or catalytic additives .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Multinuclear NMR (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding (e.g., 3-hydroxy group). FTIR validates hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 386.1232 [M+H]⁺ for analogs) . For advanced validation, single-crystal X-ray diffraction provides unambiguous structural resolution, as demonstrated for related pyrrol-2-one derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methyl groups) on the benzoyl moiety influence the compound’s reactivity and stability?

- Methodological Answer : Electron-donating groups (e.g., ethoxy) enhance stability by resonance effects but may reduce electrophilicity at the carbonyl center, requiring harsher reaction conditions. In contrast, electron-withdrawing groups (e.g., nitro or chloro) increase electrophilicity but may lead to side reactions (e.g., hydrolysis). Comparative studies on analogs show that 4-methylbenzoyl derivatives exhibit higher yields (62%) than halogenated analogs (18–47%) due to reduced steric hindrance and improved solubility .

Q. What experimental strategies resolve contradictions in spectroscopic data, such as unexpected NMR shifts or HRMS discrepancies?

- Methodological Answer : Discrepancies in ¹H NMR (e.g., split peaks for hydroxy protons) may arise from tautomerism or hydrogen bonding. Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify dynamic equilibria. For HRMS deviations (±5 ppm), isotopic pattern analysis and collision-induced dissociation (CID) MS/MS validate fragmentation pathways. Cross-validation with X-ray crystallography (e.g., C–C bond length analysis) resolves ambiguities in regiochemistry .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer : SAR studies should systematically modify substituents at the 4-ethoxybenzoyl, 4-fluorophenyl, and thiazolyl positions. For example:

- Replace the ethoxy group with methoxy or tert-butyl to assess steric/electronic effects on target binding .

- Substitute the thiazolyl ring with imidazole or pyridine to probe heterocycle interactions .

- Biological assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (e.g., molecular dynamics simulations) can identify pharmacophores. Evidence from benzodiazepine analogs highlights the importance of halogen substituents in receptor affinity .

Experimental Design & Data Analysis

Q. What are the best practices for recrystallization and purity assessment of this compound?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., methanol or DMF/EtOH mixtures) improves purity, as seen in analogs with >98% purity by HPLC . Thermal gravimetric analysis (TGA) monitors decomposition points (e.g., mp 235–265°C for related compounds). Purity is confirmed via melting point consistency (<2°C range) and absence of extraneous peaks in LC-MS .

Q. How can reaction conditions mitigate low yields in large-scale syntheses?

- Methodological Answer : Scale-up challenges include poor mixing and heat dissipation. Use of flow reactors or microwave-assisted synthesis enhances reproducibility for cyclization steps. Catalytic additives (e.g., p-TsOH) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates. Evidence from membrane separation technologies (e.g., CRDC RDF2050104) suggests continuous extraction methods improve yield in multi-step syntheses .

Safety & Compliance

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Methodological Answer : Key protocols include:

- P201 : Pre-review of hazard data for intermediates (e.g., aryl aldehydes, thiazolyl chlorides) .

- P210 : Avoid ignition sources near volatile solvents (e.g., glacial acetic acid) .

- Use of fume hoods for steps involving toxic gases (e.g., HCl evolution during cyclization) .

Advanced Analytical Techniques

Q. How can computational modeling complement experimental data in predicting the compound’s physicochemical properties?

- Methodological Answer : Density functional theory (DFT) calculates optimized geometries, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) to predict solubility and reactivity. QSAR models correlate logP values with substituent hydrophobicity (e.g., 4-fluorophenyl enhances lipophilicity). Validation against experimental logP (e.g., HPLC-derived) ensures model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.